methyl3-(propan-2-yl)-2H-azirine-2-carboxylate
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Overview
Description
methyl3-(propan-2-yl)-2H-azirine-2-carboxylate is a compound belonging to the class of azirines, which are three-membered nitrogen-containing heterocycles Azirines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-propan-2-yl-2H-azirine-2-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method is the oxidative cyclodimerization of 2H-azirine-2-carboxylates. This reaction can be promoted by triethylamine in the presence of air, leading to the formation of the desired azirine compound .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions: methyl3-(propan-2-yl)-2H-azirine-2-carboxylate undergoes various types of chemical reactions, including nucleophilic addition, cycloaddition, and oxidative cyclodimerization. The highly strained azirine ring makes it susceptible to nucleophilic attack, leading to the formation of aziridines and other derivatives .
Common Reagents and Conditions:
Nucleophilic Addition: Thiols, amines, and alcohols can add to the C=N bond of the azirine ring, forming aziridines and other products.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions with azomethine ylides, leading to the formation of pyrimidine derivatives.
Oxidative Cyclodimerization: Triethylamine and air can promote the oxidative cyclodimerization of azirines to form pyrimidine-4,6-dicarboxylates.
Major Products:
Aziridines: Formed through nucleophilic addition reactions.
Pyrimidines: Resulting from cycloaddition and oxidative cyclodimerization reactions.
Scientific Research Applications
methyl3-(propan-2-yl)-2H-azirine-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: Investigated for its potential biological activities and as a scaffold for drug development.
Material Science: Explored for its use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-propan-2-yl-2H-azirine-2-carboxylate primarily involves its reactivity due to the strained azirine ring. The electrophilic C=N bond readily undergoes nucleophilic addition, leading to the formation of various derivatives. The compound can also participate in cycloaddition reactions, forming new ring systems and expanding its utility in synthetic chemistry .
Comparison with Similar Compounds
Methyl 2-aryl-2H-azirine-3-carboxylates: These compounds share the azirine core structure and exhibit similar reactivity patterns.
Azirinomycin: A natural azirine derivative known for its biological activity.
Uniqueness: methyl3-(propan-2-yl)-2H-azirine-2-carboxylate stands out due to its specific substituents, which can influence its reactivity and potential applications. The presence of the propan-2-yl group may impart unique steric and electronic effects, differentiating it from other azirine derivatives.
Properties
IUPAC Name |
methyl 3-propan-2-yl-2H-azirine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-4(2)5-6(8-5)7(9)10-3/h4,6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZZNXSYYJFEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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